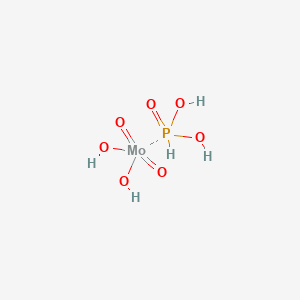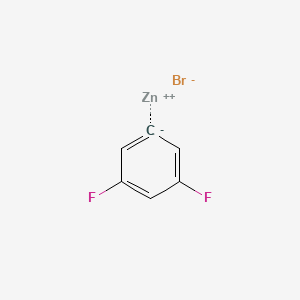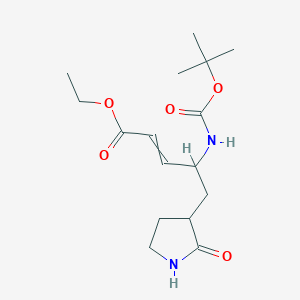
dihydroxy(dioxo)molybdenum;phosphonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dihydroxy(dioxo)molybdenum;phosphonic acid is a compound that combines the properties of molybdenum and phosphonic acid Molybdenum is a transition metal known for its role in various biological and industrial processes, while phosphonic acid is a phosphorus-containing compound with significant chemical reactivity
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of dihydroxy(dioxo)molybdenum;phosphonic acid typically involves the reaction of molybdenum oxide with phosphonic acid. One common method is the hydrolysis of phosphorus trichloride with water or steam, followed by the reaction with molybdenum oxide . The reaction conditions, such as temperature, pH, and concentration, play a crucial role in determining the yield and purity of the final product.
Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the reaction conditions to achieve high yields and purity. Techniques such as 31P NMR spectroscopy are used to monitor the composition of the reaction mixture and ensure the desired product is obtained . The use of advanced purification methods, such as crystallization and chromatography, further enhances the quality of the compound.
Analyse Des Réactions Chimiques
Types of Reactions: Dihydroxy(dioxo)molybdenum;phosphonic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of molybdenum and phosphonic acid moieties, which provide multiple reactive sites.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield molybdenum(VI) complexes, while reduction reactions can produce molybdenum(IV) species .
Applications De Recherche Scientifique
Dihydroxy(dioxo)molybdenum;phosphonic acid has a wide range of scientific research applications. In chemistry, it is used as a catalyst in various organic reactions due to its unique redox properties . In medicine, it is being investigated for its potential therapeutic effects, including anticancer and antimicrobial activities . In industry, it is used in the production of advanced materials and as a component in corrosion inhibitors .
Mécanisme D'action
The mechanism of action of dihydroxy(dioxo)molybdenum;phosphonic acid involves its interaction with molecular targets and pathways. The molybdenum center can undergo redox cycling between different oxidation states, facilitating electron transfer reactions. The phosphonic acid moiety can coordinate with metal ions and participate in hydrogen bonding, influencing the compound’s reactivity and stability . These interactions enable the compound to exert its effects in various chemical and biological processes.
Comparaison Avec Des Composés Similaires
Similar Compounds: Similar compounds to dihydroxy(dioxo)molybdenum;phosphonic acid include other molybdenum complexes with different ligands, such as dioxo-molybdenum(VI) complexes with thiolate ligands . Phosphorous acid and its derivatives, such as phosphonic acids, also share similarities in terms of their chemical structure and reactivity .
Uniqueness: What sets this compound apart from similar compounds is the combination of molybdenum and phosphonic acid moieties, which provides unique redox properties and coordination chemistry. This combination allows for a wide range of applications in various fields, making it a versatile and valuable compound for scientific research and industrial use .
Propriétés
Formule moléculaire |
H5MoO7P |
|---|---|
Poids moléculaire |
243.96 g/mol |
Nom IUPAC |
dihydroxy(dioxo)molybdenum;phosphonic acid |
InChI |
InChI=1S/Mo.H3O3P.2H2O.2O/c;1-4(2)3;;;;/h;4H,(H2,1,2,3);2*1H2;;/q+2;;;;;/p-2 |
Clé InChI |
DRXGWTUAIWQOKN-UHFFFAOYSA-L |
SMILES canonique |
OP(=O)O.O[Mo](=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(4Ar,6as,7s,9bs)-N-(1-hydroxy-2-methyl-2-propanyl)-4a,6a-dimethyl-2-oxo-2,4a,4b,5,6,6a,7,8,9,9a,9b,10,11,11a-tetradecahydro-1H-indeno[5,4-f]quinoline-7-carboxamide](/img/structure/B13720494.png)

![{1-[(Oxan-4-yl)methyl]-1H-indol-5-yl}methanamine](/img/structure/B13720503.png)
![4-[4-(1-Hydroxycyclopropanecarbonyl)-piperazine-1-carbonyl]-benzoic acid methyl ester](/img/structure/B13720506.png)
![methyl 7-[(1R,2R,3R,5S)-2-[(3R)-4-(2-fluorophenyl)sulfanyl-3-hydroxybutyl]-3,5-dihydroxycyclopentyl]heptanoate](/img/structure/B13720516.png)
![(3S,8S,10R,13R)-10,13-dimethyl-17-(6-(113C)methyl(4,5,6,7-13C4)heptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B13720517.png)







![N-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]cyclopropanesulfonamide](/img/structure/B13720567.png)
